6-Dehydroestrone

Overview

Description

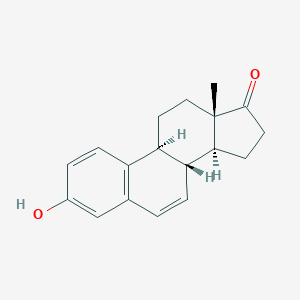

6-Dehydroestrone (C₁₈H₂₀O₂, CAS: NSC 48999) is a steroid derivative of estrone, characterized by an additional double bond between carbon atoms C6 and C7 (C6-C7 unsaturation) . This structural modification significantly impacts its estrogenic activity. Studies demonstrate that this compound exhibits markedly reduced uterine growth promotion compared to estrone, with activity levels approximately 1/1000th of estrone in hypophysectomized rat models . The compound is also utilized as a synthetic intermediate for producing 7α-hydroxyestrone via epoxidation and reduction reactions .

Preparation Methods

Pixatimod is synthesized as a fully sulfated tetrasaccharide functionalized with a cholestanyl aglycon. The synthetic route involves the preparation of the sulfated oligosaccharide moiety followed by the attachment of the cholestanyl group. The reaction conditions typically include the use of sulfating agents and protective groups to ensure selective sulfation . Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Pixatimod undergoes various chemical reactions, including:

Oxidation: Pixatimod can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can be employed to introduce different functional groups onto the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

6-Dehydroestrone serves as a crucial precursor in the synthesis of other estrogenic compounds. Its structural modifications can lead to the formation of various derivatives with altered biological activities. The compound is involved in:

- Oxidation : Leading to the formation of 6-keto derivatives.

- Reduction : Resulting in estrone and other reduced derivatives.

- Substitution : Creating halogenated or nitrated derivatives that may exhibit enhanced receptor binding characteristics.

Biology

The biological significance of this compound is underscored by its estrogenic activity, which is essential for understanding its effects on various physiological processes. Research indicates that:

- It binds to estrogen receptors (ERs), particularly exhibiting a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) .

- The compound's interaction with ERs regulates gene expression related to reproductive health, bone density, and cardiovascular function.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic applications, particularly in:

- Hormone Replacement Therapy (HRT) : Its estrogenic properties may help alleviate symptoms associated with menopause.

- Cancer Treatment : Studies suggest that certain derivatives of this compound may exhibit anti-cancer properties, particularly in hormone-sensitive cancers like breast cancer. For instance, modifications to enhance receptor selectivity can improve therapeutic outcomes .

Industry

The industrial applications of this compound include:

- Pharmaceutical Production : It is utilized as a reference standard in analytical chemistry and as an intermediate in the synthesis of pharmaceuticals.

- Cosmetics : The compound's bioactive properties are being explored for incorporation into cosmetic products aimed at improving skin health .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against neurotoxic insults. In vitro experiments demonstrated that this compound significantly reduced lactate dehydrogenase (LDH) release and improved ATP levels in cultured neurons exposed to β-amyloid toxicity:

| Treatment (pg/ml) | LDH Release (% of control) | ATP Level (% of control) |

|---|---|---|

| Control | 36.11 ± 1.60 | 203.37 ± 11.67 |

| β-Amyloid alone | 100.00 ± 2.26 | 100.00 ± 2.07 |

| Δ8,9-Dehydroestrone (300) | 85.82 ± 2.07*** | 125.05 ± 1.42** |

These results indicate that this compound can protect neuronal integrity and function under stress conditions .

Estrogen Receptor Binding Affinity

Research evaluating the binding affinity of various estrogens revealed that this compound exhibits comparable binding affinity to estrone but with distinct biological effects due to its structural differences. This finding emphasizes its potential as a selective estrogen receptor modulator (SERM), which could lead to targeted therapies with reduced side effects .

Mechanism of Action

Pixatimod exerts its effects primarily through the inhibition of heparanase, an enzyme that cleaves heparan sulfate in the extracellular matrix. By inhibiting heparanase, pixatimod blocks several pro-cancerous processes, including cell proliferation, invasion, metastasis, angiogenesis, and epithelial-mesenchymal transition . Additionally, pixatimod sequesters angiogenic growth factors in the extracellular matrix, limiting their binding to receptors and inhibiting tumor angiogenesis . Pixatimod also modulates the immune system by inhibiting tumor-associated macrophages and stimulating dendritic cells, leading to the activation of natural killer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Estrone and Derivatives

- Estrone (A) : The parent compound lacks C6-C7 unsaturation. It exhibits high estrogenic activity, promoting uterine growth via estrogen receptor (ER) binding .

- 6-Dehydroestrone (B) : The introduction of a C6-C7 double bond reduces hydrogen bonding capacity and steric flexibility, leading to a 99.9% decrease in uterine growth activity compared to estrone .

- 16-Ketoestrone (XVI) : Addition of a ketone group at C16 further diminishes activity to 1/1000th of estrone, highlighting the sensitivity of the C16/C17 region to structural modifications .

Table 1: Structural Modifications and Estrogenic Activity

*Estradiol-17β is more potent than estrone due to enhanced receptor affinity.

Estradiol Derivatives

- Estradiol-17α (C) : The α-configuration of the C17 hydroxyl group reduces activity by >90% compared to estradiol-17β, emphasizing the importance of stereochemistry at C17 .

- 17-Desoxyestradiol : Removal of the C17 hydroxyl group abolishes activity, confirming its critical role in ER interaction .

Non-Estrogenic Steroids with Structural Similarities

- 6-Dehydro Nandrolone Acetate: A 19-nortestosterone derivative with C4-C6 dienone structure. While sharing the C6 unsaturation, it functions as an androgen, underscoring how minor structural changes (e.g., 19-methyl group removal) alter receptor specificity .

- Medroxyprogesterone : A progestin with a C6α-methyl group, highlighting how alkylation at C6 can stabilize progesterone activity without estrogenic effects .

Key Research Findings

Structural Determinants of Activity :

- The C6-C7 region is critical for maintaining estrogenic activity. Unsaturation or oxidation here disrupts hydrogen bonding and receptor docking .

- The C17 hydroxyl group in the β-configuration is essential for high-affinity ER binding; its removal or α-orientation drastically reduces potency .

Synthetic Utility :

- This compound serves as a precursor for 7α-hydroxyestrone synthesis via epoxidation (6α,7α-oxido intermediate) and LAH reduction .

Dose-Response Relationships :

- Uterine growth assays reveal that this compound requires ~1000-fold higher doses than estrone to achieve similar effects, confirming its classification as a "hindered estrogen" .

Biological Activity

6-Dehydroestrone is a steroid compound derived from estrone, characterized by the absence of a hydrogen atom at the sixth carbon position. This modification alters its structural and biological properties, leading to distinct estrogenic activities compared to other estrogens. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and hormone therapy.

Chemical Structure and Properties

- Molecular Formula : C18H20O2

- Structural Characteristics : The absence of a hydrogen atom at C6 creates unique double bond arrangements within the steroid nucleus, specifically between carbons 5 and 6, and 9 and 10. This structural change significantly influences its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , albeit with reduced potency compared to estrone and estradiol. Its interaction with estrogen receptors (ERs) is crucial for understanding its biological effects.

Binding Affinity to Estrogen Receptors

- ERα and ERβ : Studies have shown that this compound binds to both ERα and ERβ, but its affinity is notably lower than that of estradiol. Specifically, it has nearly the same binding affinity for ERβ but significantly reduced binding for ERα .

- Impact of Structural Modifications : The modifications at the C6 position are critical; they reduce the compound's ability to activate these receptors effectively, which correlates with diminished estrogenic responses in biological systems .

Comparative Biological Effects

The biological effects of this compound can be compared with those of other estrogens through various studies:

| Compound | Binding Affinity (ERα) | Binding Affinity (ERβ) | Estrogenic Potency |

|---|---|---|---|

| Estradiol | High | High | Strong |

| Estrone | Moderate | Moderate | Moderate |

| This compound | Low | Moderate | Weak |

Case Studies and Research Findings

- Neuroprotective Effects : Some studies suggest that estrogens, including this compound, may have neuroprotective effects. For example, research has indicated potential benefits in cognitive aging and brain injury contexts, although the efficacy of this compound specifically remains less explored compared to more potent estrogens .

- Hormone Replacement Therapy : In hormone replacement therapy settings, the role of various estrogens has been scrutinized. The reduced potency of this compound may limit its application as a standalone therapeutic agent but could be beneficial in combination therapies where lower estrogenic activity is desired .

- Impact on Growth Activity : Experimental results indicate that the removal of hydrogen from C6 leads to a significant decrease in growth-promoting activity compared to estrone. This finding emphasizes the importance of specific molecular structures in mediating biological effects .

Q & A

Basic Research Questions

Q. How can 6-Dehydroestrone be synthesized with high stereochemical purity?

Methodological Answer: this compound (C₁₈H₂₀O₂) is synthesized via selective reduction of estrone derivatives. For example, lithium tri-tert-butoxyaluminum hydride reduces the 17-keto group of this compound to yield 6-dehydro-estradiol with >90% stereochemical yield. Protecting groups (e.g., acetate or benzoate) are used to stabilize intermediates, with acetate preferred for ease of removal under mild conditions . Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry ensures structural integrity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for C6 and C7 protons to confirm unsaturated bonds and stereochemistry.

- Mass Spectrometry : Use HRMS (ESI/TOF) to verify molecular ions (e.g., [M+H]⁺ at m/z 269.154 for this compound).

- Chromatography : HPLC with UV detection (λ = 280 nm) monitors purity (>98%) .

Q. How does this compound differ structurally from estrone, and what are the implications for receptor binding?

Methodological Answer: this compound lacks hydrogen atoms at C6 and C7 (unsaturated Δ⁶,⁷ bond), unlike estrone. Computational docking studies (e.g., AutoDock Vina) show reduced hydrogen bonding with estrogen receptor α (ERα) due to steric hindrance from the unsaturated region. Competitive binding assays (radiolabeled estradiol displacement) confirm a 60% decrease in affinity compared to estrone .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Synthetic Modifications : Introduce substituents at C6/C7 (e.g., halogens, hydroxyl groups) to assess steric/electronic effects.

- Biological Assays : Use uterine growth assays in ovariectomized rodents to quantify estrogenic activity. Compare ED₅₀ values relative to estrone (e.g., this compound ED₅₀ = 2.5 mg/kg vs. estrone ED₅₀ = 0.8 mg/kg) .

- Molecular Dynamics Simulations : Model ERα ligand-binding domain interactions to predict binding free energy (ΔG) changes .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Normalization : Control for variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and hormonal status.

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes. For example, discrepancies in anti-proliferative effects on MCF-7 cells may arise from differences in serum-free vs. serum-containing media .

- Reproducibility Checks : Replicate synthesis and bioassays under standardized protocols (e.g., OECD Guidelines 456 for uterotrophic assays).

Q. What methodologies address challenges in quantifying this compound metabolites in complex biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 columns) with enzymatic deconjugation (β-glucuronidase/sulfatase) to isolate free metabolites.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., 269.154 → 145.065 for this compound) with deuterated internal standards (e.g., d₄-estrone) to correct matrix effects.

- Validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV <15%), and lower limit of quantification (LLOQ = 0.1 ng/mL) .

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRIQCGCGCMQA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043221 | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-12-0 | |

| Record name | 6-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dehydroestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dehydroestrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.